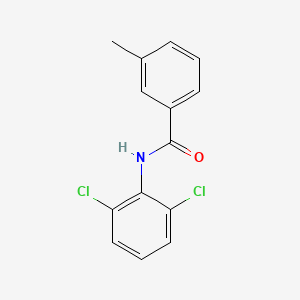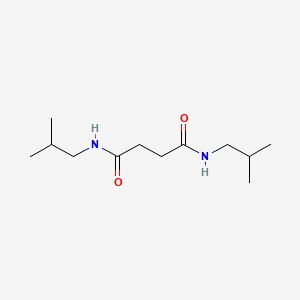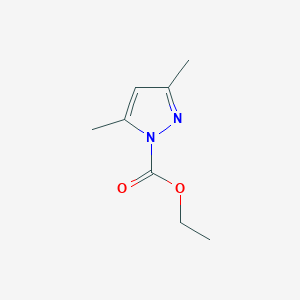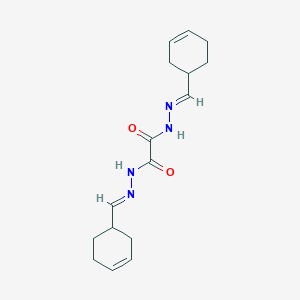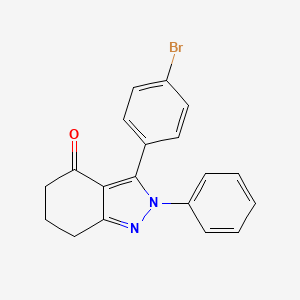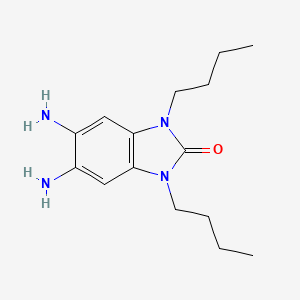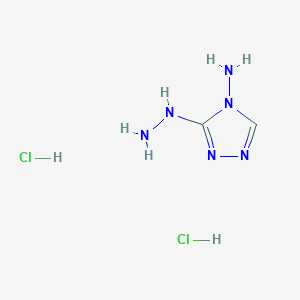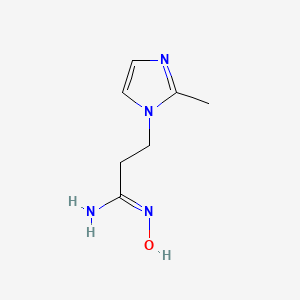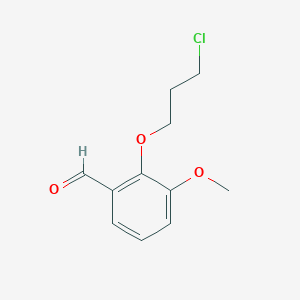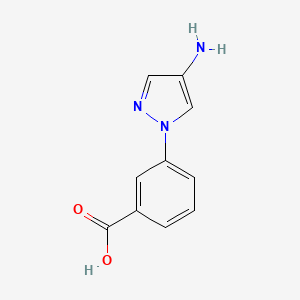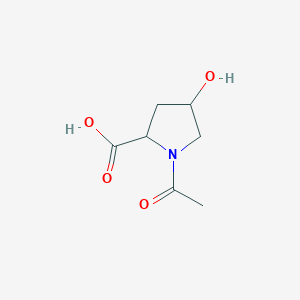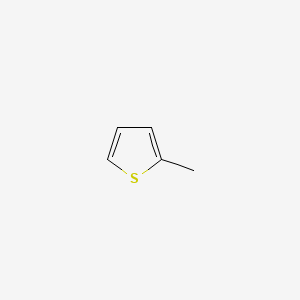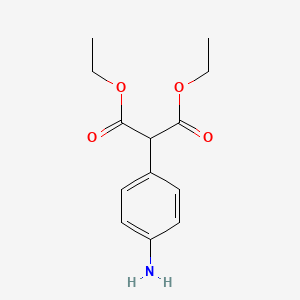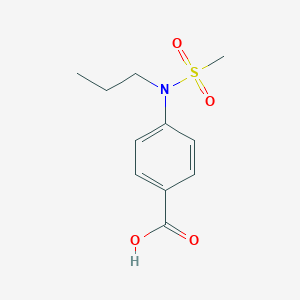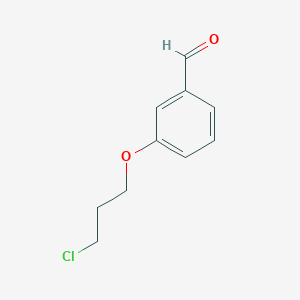
1-(3-Formylphenoxy)-3-chloropropane
Overview
Description
1-(3-Formylphenoxy)-3-chloropropane is an organic compound characterized by the presence of a formyl group attached to a phenoxy ring, which is further connected to a chloropropane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Formylphenoxy)-3-chloropropane typically involves the reaction of 3-formylphenol with 3-chloropropanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. Common catalysts used in this reaction include strong acids like sulfuric acid or Lewis acids such as aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Formylphenoxy)-3-chloropropane can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the chloropropane chain can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 1-(3-Carboxyphenoxy)-3-chloropropane.
Reduction: 1-(3-Hydroxyphenoxy)-3-chloropropane.
Substitution: 1-(3-Formylphenoxy)-3-aminopropane (when reacted with an amine).
Scientific Research Applications
1-(3-Formylphenoxy)-3-chloropropane has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving formyl groups.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Formylphenoxy)-3-chloropropane involves its interaction with various molecular targets, depending on the specific application. For instance, in medicinal chemistry, the compound may act as a precursor to active pharmaceutical ingredients that modulate enzyme activity or receptor binding. The formyl group can participate in nucleophilic addition reactions, while the chloropropane chain can undergo substitution reactions, leading to the formation of biologically active compounds.
Comparison with Similar Compounds
1-(4-Formylphenoxy)-3-chloropropane: Similar structure but with the formyl group at the para position.
1-(3-Formylphenoxy)-2-chloropropane: Similar structure but with the chlorine atom at a different position on the propane chain.
Uniqueness: 1-(3-Formylphenoxy)-3-chloropropane is unique due to the specific positioning of the formyl group and chlorine atom, which influences its reactivity and potential applications. The ortho position of the formyl group relative to the phenoxy ring allows for distinct chemical behavior compared to its para or meta counterparts.
Properties
IUPAC Name |
3-(3-chloropropoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c11-5-2-6-13-10-4-1-3-9(7-10)8-12/h1,3-4,7-8H,2,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNHDPVJSRAWGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
